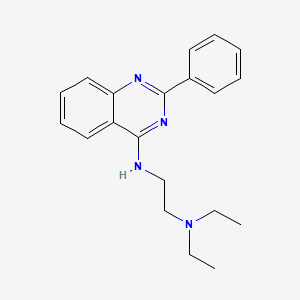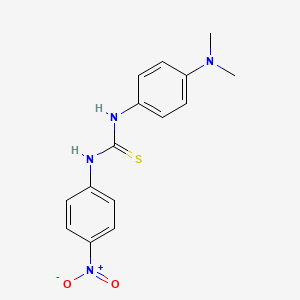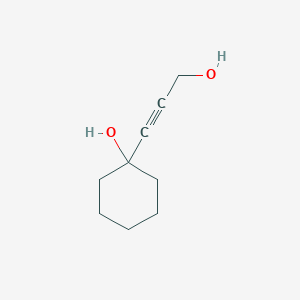![molecular formula C26H26N2O5 B11948551 Benzyl N-[(benzyloxy)carbonyl]glycylphenylalaninate CAS No. 24117-97-3](/img/structure/B11948551.png)
Benzyl N-[(benzyloxy)carbonyl]glycylphenylalaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2S)-2-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-phenylpropanoate is a complex organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group, a benzyloxycarbonyl group, and a phenylpropanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-2-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-phenylpropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group of the starting material is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted side reactions.
Formation of the ester bond: The protected amino acid is then reacted with benzyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester bond.
Deprotection: The benzyloxycarbonyl group is removed under mild acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (2S)-2-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-phenylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Substitution: Nucleophiles such as halides, in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Benzyl alcohol and the corresponding carboxylic acid.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl (2S)-2-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-phenylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzyl (2S)-2-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-phenylpropanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. The benzyloxycarbonyl group can be cleaved by enzymatic action, releasing the active form of the compound. This process can modulate various biochemical pathways and exert specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl (2S)-2-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-phenylpropanoate shares structural similarities with other esters and amino acid derivatives, such as:
- Benzyl (2S)-2-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-(4-hydroxyphenyl)propanoate
- Benzyl (2S)-2-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-(4-methoxyphenyl)propanoate
Uniqueness
The uniqueness of benzyl (2S)-2-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-phenylpropanoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzyloxycarbonyl and phenylpropanoate moieties allows for versatile applications in various fields of research and industry.
Propiedades
Número CAS |
24117-97-3 |
|---|---|
Fórmula molecular |
C26H26N2O5 |
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
benzyl 3-phenyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoate |
InChI |
InChI=1S/C26H26N2O5/c29-24(17-27-26(31)33-19-22-14-8-3-9-15-22)28-23(16-20-10-4-1-5-11-20)25(30)32-18-21-12-6-2-7-13-21/h1-15,23H,16-19H2,(H,27,31)(H,28,29) |
Clave InChI |
ZZKOOGWJNMTLMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Bicyclo[2.2.2]oct-7-ene-2,5-diol](/img/structure/B11948474.png)

![(4-methylphenyl)methyl N-[2-methyl-5-[(4-methylphenyl)methoxycarbonylamino]phenyl]carbamate](/img/structure/B11948480.png)
![3-[5-(4-chlorophenyl)-2-furyl]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B11948487.png)
![Ethyl 4-{[(2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11948488.png)


![1-[[(Chloromethyl)sulfonyl]methyl]-4-nitrobenzene](/img/structure/B11948509.png)


![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methylbenzohydrazide](/img/structure/B11948530.png)
